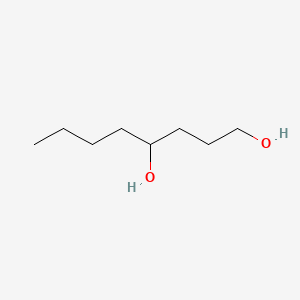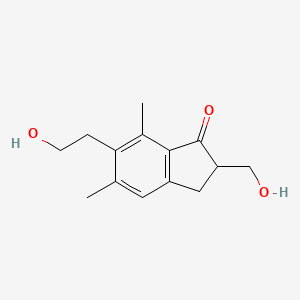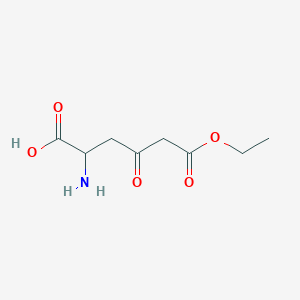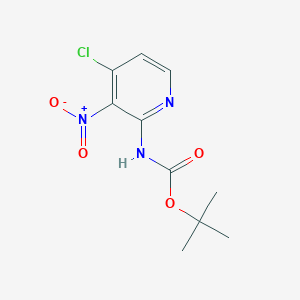
4,5-Dichloro-2-hydroxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloro-2-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3Cl2NO. It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and a hydroxyl group attached to the benzene ring. This compound is of significant interest due to its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-hydroxybenzonitrile typically involves the dealkylation of alkoxybenzonitriles. One common method is the reaction of an alkoxybenzonitrile with a phenol derivative under specific conditions. For instance, the reaction can be carried out using a phenol derivative in the presence of an alkali metal, followed by the conversion of the resulting alkali metal salt into the hydroxy compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions: 4,5-Dichloro-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of a base or acid catalyst at elevated temperatures.
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction conditions may involve the use of solvents like dimethylformamide (DMF) and elevated temperatures.
Major Products Formed:
Hydrolysis: The major product is the corresponding substituted benzoic acid.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
科学的研究の応用
4,5-Dichloro-2-hydroxybenzonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,5-Dichloro-2-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or herbicidal effects . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
類似化合物との比較
4,5-Dichloro-2-hydroxybenzonitrile can be compared with other halogenated benzonitriles, such as:
- 3,5-Dichloro-4-hydroxybenzonitrile
- 3,5-Dibromo-4-hydroxybenzonitrile
- 3,5-Diiodo-4-hydroxybenzonitrile
These compounds share similar structural features but differ in the type and position of halogen atoms. The unique combination of chlorine atoms and a hydroxyl group in this compound contributes to its distinct chemical properties and reactivity.
特性
IUPAC Name |
4,5-dichloro-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUQTYKWGORZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12102797.png)
![[2-Hydroxy-3-(1-phenylethylideneamino)propyl] 2-benzamido-3-phenylpropanoate](/img/structure/B12102798.png)



![1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]-](/img/structure/B12102835.png)



![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B12102841.png)
![N-[5-(3,3-dimethyl-2,4-dioxo-5-propan-2-ylpyrrolidin-1-yl)-3-hydroxy-4-methyl-5-oxopentan-2-yl]-2-(methylamino)propanamide](/img/structure/B12102842.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B12102873.png)
